Otenabant

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

structure in first source

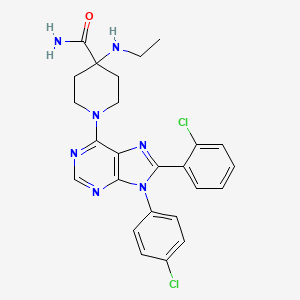

Structure

3D Structure

Properties

IUPAC Name |

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAZAADNBYXMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20988316 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686344-29-6 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686344-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenabant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20988316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTENABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Otenabant binding affinity and selectivity for cannabinoid receptors

An In-depth Technical Guide to the Binding Affinity and Selectivity of Otenabant for Cannabinoid Receptors

Introduction

This compound (formerly known as CP-945,598) is a potent, selective, and orally active antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[3][4] Like other compounds in its class, this compound functions as an inverse agonist, meaning it not only blocks the effects of cannabinoid agonists but also reduces the receptor's basal, constitutive activity.[1][5] Its development was discontinued (B1498344) due to class-wide concerns about psychiatric side effects.[4][5][6] This guide provides a detailed overview of this compound's binding characteristics, the experimental methods used for its characterization, and its impact on receptor signaling pathways.

Binding Affinity and Selectivity

This compound is distinguished by its high affinity for the human CB1 receptor and its profound selectivity over the human CB2 receptor. This high selectivity is a critical feature, as CB1 receptor antagonism is associated with therapeutic effects on metabolism, while CB2 receptors are primarily involved in immune function.[3]

Quantitative Binding Data

The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data below, compiled from in vitro studies, quantifies this compound's affinity for human and rat cannabinoid receptors.

| Receptor Target | Species | Binding Affinity (Ki) | Reference |

| CB1 | Human | 0.7 nM | [1][7][8] |

| CB1 | Rat | 2.8 nM | [7][8] |

| CB2 | Human | 7600 nM (7.6 µM) | [1][2][7] |

Selectivity Calculation:

The selectivity of this compound for the human CB1 receptor over the human CB2 receptor can be calculated as follows:

-

Selectivity Ratio = Ki (CB2) / Ki (CB1)

-

Selectivity Ratio = 7600 nM / 0.7 nM ≈ 10,857-fold

This demonstrates that this compound is over 10,000 times more selective for the CB1 receptor than the CB2 receptor, confirming its status as a highly selective CB1 antagonist.[7][8]

Cannabinoid Receptor Signaling Pathways

Canonical CB1 Receptor Signaling

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[4][9] When an agonist (like the endocannabinoid anandamide) binds to the CB1 receptor, it triggers a conformational change that activates the associated G protein. The Gαi/o subunit dissociates and proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[4][9] Furthermore, G protein activation modulates ion channels, typically inhibiting presynaptic N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[4] The net effect of this signaling cascade in neurons is a reduction in neurotransmitter release.[9]

Mechanism of Action of this compound

This compound acts as a competitive antagonist and inverse agonist .[1][2]

-

As a competitive antagonist , it binds to the same site on the CB1 receptor as endogenous and exogenous agonists, thereby physically blocking them from activating the receptor.

-

As an inverse agonist , it binds to and stabilizes an inactive conformation of the CB1 receptor. This not only prevents agonist binding but also reduces the receptor's basal or constitutive activity that occurs even in the absence of an agonist.

The diagram below illustrates the CB1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of binding affinity (Ki) for a compound like this compound is most commonly achieved through a competitive radioligand binding assay.[10][11] This method measures how effectively the test compound competes with a radiolabeled ligand of known affinity for binding to the target receptor.

Competitive Radioligand Binding Assay Protocol

This protocol provides a generalized workflow for determining the Ki of this compound for the CB1 receptor.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.

-

Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, such as [³H]CP-55,940 or [³H]SR141716A.[12][13]

-

Test Compound: this compound (CP-945,598) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding (NSB) Agent: A high concentration of a non-labeled, high-affinity CB1 ligand to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and divalent cations like MgCl₂ and CaCl₂.[13]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-treated to reduce non-specific binding.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

2. Assay Procedure:

-

Incubation: In assay tubes or a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of the NSB agent.

-

Competitive Binding: Contains membranes, radioligand, and serial dilutions of this compound.

-

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C or 37°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[12][13]

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through the glass fiber filters. The membranes and any bound ligand are trapped on the filter.[10]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. This will produce a sigmoidal dose-response curve.

-

Determine IC50: Use non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).

-

-

The following diagram outlines the general workflow for this experimental procedure.

Conclusion

This compound (CP-945,598) is a well-characterized CB1 receptor ligand with sub-nanomolar binding affinity for the human receptor.[1] Its exceptional ~10,000-fold selectivity for CB1 over CB2 receptors underscores its targeted pharmacological profile.[7] The characterization of these binding properties through established in vitro methods, such as competitive radioligand binding assays, has been fundamental to understanding its mechanism as a potent and selective inverse agonist of the CB1 receptor. This detailed knowledge remains valuable for the ongoing development of cannabinoid receptor modulators with improved therapeutic profiles.

References

- 1. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

Otenabant Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Moiety for Researchers and Scientists

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of otenabant, a potent and selective cannabinoid receptor 1 (CB1) antagonist. This compound (formerly CP-945,598) was developed by Pfizer for the treatment of obesity. While its development was discontinued, the extensive research into its chemical scaffold offers valuable insights for the design of novel CB1 receptor modulators with improved therapeutic profiles. This document details the key structural modifications of the this compound core and their impact on receptor affinity and selectivity, presents detailed experimental protocols for key assays, and visualizes the underlying biological pathways.

Core Structure-Activity Relationships of this compound Analogs

This compound is a purine-based CB1 receptor antagonist with a characteristic 8,9-diphenyl substitution pattern and a functionalized piperidine (B6355638) moiety at the 6-position. SAR studies have primarily focused on modifications of the piperidine linker to enhance potency, selectivity, and pharmacokinetic properties, particularly to limit brain penetration and avoid centrally-mediated side effects.

Modifications of the Piperidine Linker

A key area of SAR exploration for this compound has been the modification of the 4-aminopiperidine (B84694) group. Research has shown that replacing this moiety with a functionalized piperazine (B1678402) ring can lead to potent and selective CB1 antagonists with reduced brain penetration.

The following table summarizes the SAR of a series of this compound analogs where the 4-aminopiperidine is replaced by a piperazine functionalized with various groups.

| Compound | R Group on Piperazine | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |

| This compound | - | 0.7 | 7600 | ~10,857 |

| Analog 1 | H | 15 | >10000 | >667 |

| Analog 2 | Methyl | 8 | >10000 | >1250 |

| Analog 3 | Ethyl | 5 | >10000 | >2000 |

| Analog 4 | Phenyl | 3 | >10000 | >3333 |

| Analog 5 | 4-Fluorophenyl | 2 | >10000 | >5000 |

| Analog 65 | Aryl Urea (B33335) | 4 | >4000 | >1000 |

Data sourced from: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists[1].

The data indicates that the N-substituent on the piperazine ring significantly influences the binding affinity for the CB1 receptor. Small alkyl groups are well-tolerated, and the introduction of an aryl or substituted aryl group can enhance potency. Notably, compound 65, an aryl urea derivative, demonstrates high potency and significant selectivity, along with reduced brain penetration, highlighting a promising direction for developing peripherally restricted CB1 antagonists.[1]

Experimental Protocols

The characterization of this compound and its analogs relies on robust in vitro assays to determine their affinity and functional activity at the CB1 receptor.

CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the human CB1 receptor.

Materials:

-

HEK293 cells stably expressing the human CB1 receptor

-

Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Radioligand: [3H]CP-55,940 (a potent CB1 agonist)

-

Non-specific binding control: WIN 55,212-2 (10 µM)

-

Test compounds (this compound analogs)

-

GF/B filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Harvest HEK293-hCB1 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a Bradford assay.

-

Assay Setup: In a 96-well plate, add assay buffer, [3H]CP-55,940 (at a final concentration of ~0.5 nM), and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of WIN 55,212-2.

-

Incubation: Add the cell membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction. Incubate the plate at 30°C for 90 minutes.

-

Filtration: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

This compound, as a CB1 receptor antagonist (or more accurately, an inverse agonist), modulates several downstream signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic effects.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Antagonism of the CB1 receptor by this compound blocks the signaling cascade initiated by endocannabinoids (e.g., anandamide (B1667382) and 2-AG).

CB1 Receptor Signaling Cascade

This diagram illustrates that this compound blocks the activation of the CB1 receptor by endocannabinoids. This prevents the Gi/o-mediated inhibition of adenylyl cyclase, leading to normal levels of cAMP production and subsequent downstream signaling through PKA and CREB.

Experimental Workflow for Assessing Functional Antagonism

To determine the functional activity of this compound analogs as CB1 receptor antagonists, a cAMP accumulation assay is commonly employed.

cAMP Functional Assay Workflow

This workflow outlines the key steps in determining the potency of an this compound analog in blocking the agonist-induced decrease in cAMP levels. The resulting data allows for the calculation of the IC50 and the antagonist dissociation constant (Kb).

Conclusion

The structure-activity relationship studies of this compound have provided a valuable framework for the design of novel CB1 receptor antagonists. The purine (B94841) scaffold with its diphenyl substitutions is a key pharmacophore for high CB1 affinity. Modifications of the piperidine linker have been shown to be a successful strategy for fine-tuning the pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The development of peripherally restricted this compound analogs, such as those with a functionalized piperazine moiety, represents a promising avenue for future research to mitigate the central nervous system side effects associated with earlier generations of CB1 antagonists. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working on the next generation of CB1 receptor-targeted therapeutics.

References

Otenabant (CP-945,598): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (CP-945,598) is a potent and highly selective cannabinoid CB1 receptor antagonist that was developed by Pfizer for the treatment of obesity.[1] As a second-generation antagonist, it was designed to offer an improved safety and tolerability profile over the first-generation compound, rimonabant. This compound demonstrated significant efficacy in promoting weight loss in clinical trials but its development was ultimately discontinued (B1498344) due to regulatory concerns regarding the safety of the CB1 antagonist class as a whole.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Rationale

The discovery of this compound was rooted in the growing understanding of the endocannabinoid system's role in regulating energy balance. The cannabinoid CB1 receptor, primarily expressed in the brain and peripheral tissues, was identified as a key modulator of appetite and metabolism. Antagonism of the CB1 receptor was therefore pursued as a promising therapeutic strategy for obesity and related metabolic disorders.

Pfizer initiated a discovery program to identify novel CB1 receptor antagonists with improved properties over existing compounds. This effort led to the identification of this compound, a purine-based derivative, which exhibited high potency and selectivity for the CB1 receptor.[4]

Chemical Synthesis

The synthesis of this compound (1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide) was developed to be practical and efficient for large-scale production.[2] An optimized synthetic route has been described, which avoids the use of hazardous reagents like phosphorous oxychloride and employs a telescoped reaction sequence to improve efficiency.[2]

A key publication outlines the synthetic scheme, which can be summarized as follows:

Experimental Protocol: Synthesis of this compound (CP-945,598)

While the full, step-by-step industrial synthesis protocol is proprietary, the key steps outlined in the scientific literature involve the construction of the substituted purine (B94841) core, followed by the coupling of the piperidine (B6355638) moiety. The final step typically involves the formation of the hydrochloride salt to yield the desired polymorph.[2] Researchers interested in replicating the synthesis would refer to the primary literature for detailed reaction conditions, including solvents, temperatures, and purification methods.[2]

Pharmacological Profile

This compound is a potent and selective antagonist of the human CB1 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Binding and functional assays have demonstrated this compound's high affinity and antagonist activity at the CB1 receptor.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Value | Receptor | Assay Type | Reference |

| Ki (binding affinity) | 0.7 nM | Human CB1 | Radioligand binding assay | [4][5][6][7][8] |

| Ki (functional activity) | 0.12 nM | Human CB1 | Functional assay | [4] |

| Ki (binding affinity) | 7.6 µM (7600 nM) | Human CB2 | Radioligand binding assay | [5][7] |

| Selectivity (CB2/CB1) | >10,000-fold | - | - | [5][6][8] |

Experimental Protocol: CB1 Receptor Binding Assay

A typical radioligand binding assay to determine the Ki of a test compound like this compound would involve the following steps:

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

-

Incubation: The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: CB1 Receptor Functional Assay (GTPγS Binding Assay)

A GTPγS binding assay is a common method to assess the functional activity of GPCR ligands. For a CB1 receptor antagonist like this compound:

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are used.

-

Incubation: Membranes are incubated with a CB1 receptor agonist, varying concentrations of the antagonist (this compound), and [35S]GTPγS.

-

Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS via filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its functional potency (Ki).

In Vivo Pharmacology

Preclinical studies in animal models demonstrated the efficacy of this compound in reducing food intake and body weight. In rodents, this compound was shown to reverse the effects of cannabinoid agonists, reduce food intake, increase energy expenditure, and promote fat oxidation.[4][5] In a 10-day study in diet-induced obese mice, a 10 mg/kg oral dose of this compound resulted in a 9% vehicle-adjusted weight loss.[7][8]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by blocking the activation of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Activation of the CB1 receptor by endocannabinoids (like anandamide (B1667382) and 2-AG) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events. By binding to the CB1 receptor without activating it, this compound prevents this signaling cascade.

CB1 Receptor Signaling Pathway

References

- 1. Effect of Rimonabant on Glycemic Control in Insulin-Treated Type 2 Diabetes: The ARPEGGIO Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencealert.com [sciencealert.com]

- 7. CB1 Receptor Antagonist Selonabant (ANEB‐001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news.sanofi.us [news.sanofi.us]

Otenabant's Impact on Endocannabinoid System Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (CP-945,598) is a potent and highly selective antagonist of the cannabinoid type-1 (CB1) receptor.[1] Developed initially for the management of obesity, its clinical development was halted due to concerns over adverse psychiatric effects, a class effect observed with other CB1 antagonists like rimonabant.[2][3][4] Nevertheless, this compound remains a valuable pharmacological tool for investigating the intricate role of the endocannabinoid system (ECS) in various physiological and pathological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its modulatory effects on key intracellular signaling cascades, and detailed protocols for relevant experimental assays.

The Endocannabinoid System: A Primer

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in maintaining homeostasis.[5] Its primary components are:

-

Cannabinoid Receptors: The two main receptors are the CB1 and CB2 receptors, both of which are G protein-coupled receptors (GPCRs).[2] CB1 receptors are one of the most abundant GPCRs in the central nervous system, particularly in areas controlling appetite, memory, and mood, but are also present in peripheral tissues like the liver, adipose tissue, and skeletal muscle.[6][7] CB2 receptors are primarily expressed in immune cells.[6]

-

Endocannabinoids: These are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. The two most studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[7][8]

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby regulating their signaling. Key enzymes include fatty acid amide hydrolase (FAAH) for AEA degradation and monoacylglycerol lipase (B570770) (MAGL) for 2-AG degradation.[7]

Upon binding by an agonist like anandamide or 2-AG, the CB1 receptor typically couples to inhibitory G-proteins (Gi/o).[2] This initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[9] Additionally, CB1 receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[3][10]

This compound: Mechanism of Action and Quantitative Profile

This compound functions as a selective antagonist/inverse agonist at the CB1 receptor. This means it not only blocks the receptor from being activated by endocannabinoids but may also reduce the receptor's basal, constitutive activity.[11] Its high selectivity for CB1 over CB2 receptors minimizes off-target effects related to the immune system.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the binding affinity of this compound for cannabinoid receptors.

| Compound | Target | Species | K i (nM) | Selectivity (CB1 vs. CB2) | Reference |

| This compound (CP-945,598) | hCB1 | Human | 0.7 | >10,000-fold | [1] |

| rCB1 | Rat | 2.8 | [1] | ||

| hCB2 | Human | 7,600 | [1] |

Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Modulation of Intracellular Signaling Pathways

By binding to the CB1 receptor, this compound directly influences downstream signaling pathways that are normally modulated by endocannabinoids.

The cAMP Signaling Pathway

The canonical signaling pathway for the CB1 receptor involves the Gi/o-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. As an antagonist/inverse agonist, this compound prevents this inhibition. In the presence of an agonist, this compound will block the agonist-induced decrease in cAMP. As an inverse agonist, it can increase basal cAMP levels above the baseline in systems with high constitutive CB1 receptor activity.[12][13]

Caption: this compound blocks CB1 receptor-mediated inhibition of adenylyl cyclase.

The MAPK/ERK Signaling Pathway

Activation of the CB1 receptor by agonists has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in cell proliferation, differentiation, and survival. As a CB1 antagonist, this compound would be expected to block agonist-induced phosphorylation and activation of ERK1/2.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 8. Baseline Anandamide Levels and Body Weight Impact the Weight Loss Effect of CB1 Receptor Antagonism in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cannabinoid receptor type 1 sensitizes triple-negative breast cancer cells to ferroptosis via regulating fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. Cannabinoid receptor antagonism and inverse agonism in response to SR141716A on cAMP production in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Otenabant's Antagonistic Properties: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Otenabant (CP-945,598), a potent and selective antagonist of the Cannabinoid Type 1 (CB1) receptor. The document details this compound's binding affinity and functional antagonism, presenting quantitative data in structured tables. Furthermore, it outlines the detailed experimental protocols for the key assays used to determine these properties and includes visualizations of signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound is characterized by its high affinity and selectivity for the human CB1 receptor over the CB2 receptor. This profile has been established through various in vitro binding and functional assays.

Table 1: Receptor Binding Affinity of this compound

This table summarizes the equilibrium dissociation constants (Ki) for this compound at human cannabinoid receptors. The Ki value is a measure of the ligand's binding affinity, where a lower value indicates a higher affinity.

| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| Human CB1 | [³H]CP55940 | CHO-K1 or HEK-293 | 0.7 | [1][2] |

| Human CB2 | [³H]CP55940 | CHO-K1 or HEK-293 | 7600 | [1][2] |

Data derived from radioligand displacement assays.

Table 2: Functional Antagonism of this compound

This table presents the functional inhibitory constant (functional Ki or IC50) of this compound, quantifying its ability to block agonist-induced receptor activation.

| Assay Type | Receptor | Agonist | IC50 / Functional Ki (nM) | Reference |

| Functional Assay | Human CB1 | Cannabinoid Agonist | 0.2 | [1] |

The specific functional assay is often a measure of G-protein activation, such as a GTPγS binding assay or a cAMP modulation assay.

Experimental Protocols

The characterization of a receptor antagonist like this compound involves a series of well-defined in vitro experiments to determine its binding characteristics and its functional effects on receptor signaling.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound for the CB1 and CB2 receptors.

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 or HEK-293 cells stably expressing the human CB1 or CB2 receptor.[3]

-

Radioligand: [³H]CP55940, a high-affinity cannabinoid receptor agonist.[3][4]

-

Test Compound: this compound, prepared in a stock solution (e.g., in DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., WIN 55,212-2 or unlabeled CP55940) to determine non-specific binding.[5]

-

Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[5]

-

Filtration System: A Brandel or Millipore cell harvester with glass fiber filters (e.g., GF/C) presoaked in a buffer like 0.33% polyethylenimine (PEI).[5]

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand ([³H]CP55940 at a concentration near its Kd), and varying concentrations of this compound.

-

Controls: Include wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and blank (buffer only).

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[5]

-

Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

-

Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Signaling Assay

CB1 receptors are canonically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This assay measures this compound's ability to antagonize (i.e., block) an agonist-induced decrease in cAMP.

Objective: To determine the functional potency of this compound in blocking agonist-mediated inhibition of cAMP production.

Materials:

-

Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-hCB1).

-

cAMP Inducer: Forskolin, an activator of adenylyl cyclase, used to stimulate a measurable basal level of cAMP.[7]

-

Agonist: A known CB1 agonist (e.g., CP55,940 or WIN 55,212-2).

-

Test Compound: this compound.

-

cAMP Detection Kit: A kit based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

Procedure:

-

Cell Plating: Seed the CHO-hCB1 cells in a 96- or 384-well plate and grow to confluence.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of the CB1 agonist (typically its EC80) in the presence of forskolin.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for modulation of cAMP levels.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of this compound concentration. The data will show that as the this compound concentration increases, it reverses the agonist-induced inhibition of the forskolin-stimulated cAMP level. Determine the IC50 value from this concentration-response curve.

ERK1/2 Phosphorylation Assay

Activation of Gi/o-coupled receptors like CB1 can also stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8][9] An antagonist's potency can be measured by its ability to block this event.

Objective: To quantify this compound's ability to inhibit agonist-induced ERK1/2 phosphorylation.

Materials:

-

Cell Line: A suitable cell line expressing the human CB1 receptor.

-

Agonist: A CB1 agonist.

-

Test Compound: this compound.

-

Reagents for Detection:

-

For Western Blotting: Lysis buffer, SDS-PAGE equipment, primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2), and a secondary antibody with a detection system (e.g., HRP-chemiluminescence).[10]

-

For Plate-Based Assays (e.g., In-Cell Western, AlphaLISA): Fixatives, permeabilization buffers, and fluorescently labeled antibodies or assay-specific reagents.[11][12]

-

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to desired confluency. Serum-starve the cells for several hours or overnight to reduce basal ERK1/2 phosphorylation.[10]

-

Antagonist Pre-incubation: Treat cells with various concentrations of this compound for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of the CB1 agonist (e.g., EC80) and incubate for a short period (typically 5-10 minutes, as ERK phosphorylation is often transient).[8]

-

Cell Lysis: Immediately terminate the stimulation by placing the plate on ice and adding ice-cold lysis buffer.

-

Detection and Quantification:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2. Strip and re-probe the membrane for total ERK1/2 as a loading control. Quantify band intensities using densitometry.

-

Plate-Based Assay: Follow the manufacturer's protocol for cell fixation, permeabilization, antibody incubation, and signal detection using a plate reader.

-

-

Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of this compound concentration to determine the IC50.

β-Arrestin Recruitment Assay

Upon agonist stimulation, G-protein coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[13] Assays like the PathHunter® (DiscoverX) system are commonly used to measure this interaction.

Objective: To assess this compound's ability to block agonist-induced recruitment of β-arrestin to the CB1 receptor.

Materials:

-

Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® CHO-K1 hCB1 β-arrestin cell line. These cells co-express the CB1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.[14][15]

-

Agonist: A CB1 agonist.

-

Test Compound: this compound.

-

Detection Reagents: Chemiluminescent substrate for β-galactosidase.[16]

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well white, solid-bottom assay plate and incubate overnight.[9]

-

Antagonist Incubation: Add serial dilutions of this compound to the cells.

-

Agonist Stimulation: Add a fixed concentration (EC80) of a reference CB1 agonist and incubate for 90 minutes at 37°C.[9]

-

Detection: Add the detection reagents containing the chemiluminescent substrate and incubate for 60 minutes at room temperature in the dark.[9]

-

Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal is proportional to the degree of β-arrestin recruitment.

-

Data Analysis: Plot the luminescence signal against the logarithm of this compound concentration. The resulting inhibition curve is used to calculate the IC50 value for the blockade of β-arrestin recruitment.

References

- 1. This compound | CAS:686344-29-6 | CB1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of human cannabinoid 1 (CB1) receptor antagonists: Structure-kinetics relationships (SKR) and implications for insurmountable antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

Otenabant's Impact on Downstream Signaling Pathways of CB1R: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenabant (CP-945,598) is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1R), a G protein-coupled receptor predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues. As an inverse agonist, this compound not only blocks the effects of CB1R agonists but also reduces the constitutive activity of the receptor. This modulation of CB1R activity has significant implications for a variety of downstream signaling cascades that regulate numerous physiological processes, including appetite, metabolism, and neurotransmission. This technical guide provides a comprehensive overview of the impact of this compound on the key downstream signaling pathways of CB1R, including the cAMP/PKA, MAPK/ERK, PI3K/Akt/mTOR, and calcium signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of the signaling cascades are presented to facilitate a deeper understanding of this compound's mechanism of action for research and drug development professionals.

This compound: A Profile

This compound is a high-affinity, selective CB1R inverse agonist.[1] It exhibits a significantly higher affinity for CB1R compared to the Cannabinoid Receptor 2 (CB2R), ensuring a targeted pharmacological effect.[1]

Quantitative Data on this compound's Binding and Functional Activity

| Parameter | Species | Value | Reference |

| Ki (CB1R) | Human | 0.7 nM | [1] |

| Ki (CB2R) | Human | 7600 nM | [1] |

| Functional Ki (CB1R) | Human | 0.2 nM | [1] |

Impact on Downstream Signaling Pathways

The binding of this compound to CB1R initiates a cascade of intracellular events by modulating the activity of various G proteins and their downstream effectors.

cAMP/PKA Signaling Pathway

CB1R is canonically coupled to the inhibitory G protein, Gαi/o. Activation of CB1R by an agonist leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

As an inverse agonist, this compound is expected to increase basal levels of cAMP and reverse the inhibitory effect of CB1R agonists on cAMP accumulation. This leads to an activation of the PKA pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another important downstream target of CB1R. CB1R activation can lead to the phosphorylation and activation of ERK, a process implicated in cell proliferation, differentiation, and survival. This activation can be mediated through both G protein-dependent and β-arrestin-dependent mechanisms.

As a CB1R inverse agonist, this compound is expected to attenuate agonist-induced ERK phosphorylation. By inhibiting the basal activity of CB1R, it may also reduce baseline ERK activation in systems with high constitutive CB1R signaling.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling network that governs cell growth, proliferation, and survival. CB1R activation has been shown to stimulate this pathway, leading to the phosphorylation and activation of Akt and subsequent downstream signaling through mTOR.[2][3][4]

As a CB1R inverse agonist, this compound is predicted to antagonize agonist-induced activation of the PI3K/Akt/mTOR pathway. This would result in decreased phosphorylation of Akt and mTOR, thereby inhibiting their downstream effects.

Calcium (Ca2+) Signaling

CB1R activation can modulate intracellular calcium levels through various mechanisms, including the inhibition of voltage-gated calcium channels (VGCCs) via Gαi/o and the mobilization of intracellular calcium stores via Gαq/11 coupling to phospholipase C (PLC).

As an inverse agonist acting on Gαi/o-coupled CB1R, this compound would be expected to disinhibit VGCCs, potentially leading to an increase in calcium influx in response to depolarization. In systems where CB1R couples to Gαq/11, this compound would inhibit agonist-induced intracellular calcium release.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on CB1R downstream signaling pathways.

cAMP Accumulation Assay

Objective: To quantify the effect of this compound on intracellular cAMP levels, both basally and in the presence of a CB1R agonist.

Principle: This assay measures the accumulation of cAMP in cells, typically stimulated with forskolin (B1673556) to elevate basal cAMP levels. The ability of a Gαi/o-coupled receptor agonist to inhibit this accumulation, and the ability of an inverse agonist to reverse this inhibition or increase basal levels, is quantified.

Workflow:

Detailed Protocol:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing human CB1R in appropriate growth medium.

-

Cell Plating: Seed cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound and a CB1R agonist (e.g., CP55,940) in assay buffer.

-

Assay Procedure:

-

Wash cells with assay buffer.

-

Add this compound or vehicle to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

-

Add the CB1R agonist (at a concentration that gives a submaximal response, e.g., EC80) or vehicle to the wells.

-

Add forskolin to all wells to stimulate adenylyl cyclase.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the data as a percentage of the forskolin-stimulated response and fit to a four-parameter logistic equation to determine IC50 (for antagonism) or EC50 (for inverse agonism) values.

MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation state of ERK1/2.

Principle: This assay uses Western blotting to detect the levels of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein. A change in the p-ERK/total ERK ratio indicates a change in the activity of the MAPK/ERK pathway.

Workflow:

Detailed Protocol:

-

Cell Culture and Starvation: Culture cells expressing CB1R to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.

-

Cell Treatment: Treat cells with this compound, a CB1R agonist, or a combination for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to this compound and/or a CB1R agonist.

Principle: This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium. Changes in fluorescence are monitored in real-time using a fluorescence plate reader.

Workflow:

Detailed Protocol:

-

Cell Culture: Plate cells expressing CB1R in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Incubate in the dark at 37°C.

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with an injection system.

-

Establish a baseline fluorescence reading.

-

Inject this compound or vehicle and monitor for any changes in fluorescence (to assess inverse agonist activity on basal calcium levels).

-

Inject a CB1R agonist and record the fluorescence signal over time.

-

-

Data Analysis: Analyze the fluorescence data to determine parameters such as peak fluorescence intensity, time to peak, and area under the curve. For antagonist activity, calculate the IC50 of this compound in inhibiting the agonist-induced calcium response.

Conclusion

This compound, as a potent and selective CB1R inverse agonist, exerts a significant influence on multiple downstream signaling pathways. Its ability to modulate the cAMP/PKA, MAPK/ERK, PI3K/Akt/mTOR, and calcium signaling cascades underscores the integral role of CB1R in cellular function. A thorough understanding of these effects, facilitated by the experimental approaches detailed in this guide, is paramount for the continued exploration of the therapeutic potential of this compound and other CB1R modulators in various pathological conditions. Further research is warranted to fully elucidate the nuanced and context-dependent signaling outcomes of this compound in different cellular systems.

References

- 1. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of PI3K/Akt/GSK-3 pathway by cannabinoids in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Otenabant: A Deep Dive into Cellular Targets Beyond the CB1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (CP-945,598) is a potent and highly selective competitive antagonist of the cannabinoid type 1 (CB1) receptor, developed for the management of obesity.[1] While its clinical development was halted due to psychiatric adverse effects, a class effect common to centrally-acting CB1 antagonists, its remarkable selectivity profile remains a subject of scientific interest. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a specific focus on interactions beyond its primary target, the CB1 receptor. Based on a thorough review of publicly available scientific literature, this document summarizes the quantitative data on this compound's binding affinities, details the experimental methodologies used for their determination, and presents logical workflows for assessing off-target activity.

Introduction

The endocannabinoid system, primarily mediated by the CB1 and cannabinoid type 2 (CB2) receptors, plays a crucial role in regulating energy homeostasis, appetite, and metabolism. This compound was designed to antagonize the CB1 receptor, thereby reducing food intake and promoting weight loss.[1] A critical aspect of drug development is the characterization of a compound's selectivity, as off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications. This guide consolidates the current knowledge of this compound's cellular target profile.

Pharmacological Profile of this compound: Selectivity as a Key Feature

Current research indicates that this compound is a highly selective ligand for the CB1 receptor. Its interaction with other known cellular targets is significantly weaker, suggesting a very specific mechanism of action.

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of this compound for its primary and secondary targets has been quantified using radioligand binding assays. The data consistently demonstrates a sub-nanomolar affinity for the human CB1 receptor and a dramatically lower affinity for the human CB2 receptor. While this compound is reported to have low affinity for the hERG (human Ether-à-go-go-Related Gene) channel, a specific IC50 or Ki value is not consistently reported in the reviewed literature.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

| Target | Species | Ligand | Assay Type | Ki (nM) | Reference |

| CB1 Receptor | Human | [3H]SR141716A | Radioligand Binding | 0.7 | [1] |

| CB2 Receptor | Human | Not Specified | Radioligand Binding | 7600 | [1] |

Table 2: Functional Activity of this compound

| Target | Species | Assay Type | Ki (nM) | Reference |

| CB1 Receptor | Human | [35S]GTPγS functional assay | 0.2 |

Off-Target Screening: The Uncharted Territory

A comprehensive search of the scientific literature did not yield any published results from a broad-panel off-target screening for this compound. Such studies are crucial in drug development to identify potential interactions with a wide range of receptors, ion channels, enzymes, and transporters, thereby predicting potential adverse effects. The absence of such public data suggests that either these studies were not conducted, not published, or the results were unremarkable.

The psychiatric adverse events that led to the discontinuation of this compound's clinical trials, such as anxiety and depression, are generally considered to be mechanism-based and a consequence of central CB1 receptor blockade, a known class effect for this type of drug.[2]

Experimental Methodologies

The following sections detail the typical experimental protocols used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assays

These assays are employed to determine the affinity of a test compound for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

-

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human CB1 or CB2 receptors) are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]SR141716A for CB1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

[35S]GTPγS Functional Assays

This assay measures the functional consequence of ligand binding to a G-protein coupled receptor (GPCR), such as the CB1 receptor.

-

Objective: To determine the functional potency (Ki) of this compound as a CB1 receptor antagonist.

-

General Protocol:

-

Membrane Preparation: Similar to binding assays, membranes from cells expressing the CB1 receptor are used.

-

Incubation: The membranes are incubated with a CB1 receptor agonist (to stimulate G-protein activation), GDP, and [35S]GTPγS in the presence of varying concentrations of this compound.

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its functional antagonist potency (Ki).

-

hERG Channel Assays

Assessing a compound's activity at the hERG channel is a critical component of safety pharmacology to evaluate the risk of cardiac arrhythmias.

-

Objective: To determine the inhibitory potential of this compound on the hERG potassium channel.

-

General Protocol (Patch-Clamp Electrophysiology):

-

Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to specific voltage protocols.

-

Compound Application: The cells are exposed to varying concentrations of this compound.

-

Data Analysis: The concentration-dependent block of the hERG current is measured to determine the IC50 value.

-

Visualizations: Signaling, Selectivity, and Workflows

This compound's High Selectivity Profile

The following diagram illustrates the significant difference in binding affinity of this compound for the CB1 receptor compared to the CB2 receptor, highlighting its high selectivity.

Hypothetical Workflow for Off-Target Profiling

This diagram outlines a standard workflow for identifying potential off-target interactions of a drug candidate like this compound.

Conclusion

References

- 1. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

Otenabant: A Technical Guide to a Selective CB1 Receptor Antagonist as a Research Tool for CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (CP-945,598) is a potent and highly selective antagonist of the cannabinoid type 1 (CB1) receptor.[1] Developed by Pfizer, it reached Phase III clinical trials for the treatment of obesity before its development was discontinued (B1498344) due to regulatory concerns surrounding the psychiatric side effects observed with the CB1 receptor antagonist class, such as with rimonabant.[2] Despite its discontinuation for therapeutic use, this compound's well-defined pharmacological profile makes it a valuable research tool for investigating the role of the endocannabinoid system in a variety of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its preclinical assessment, and its potential applications in CNS research.

Core Mechanism of Action

This compound is a competitive antagonist at the CB1 receptor, meaning it binds to the receptor at the same site as endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and other cannabinoid agonists, but does not activate the receptor.[1] By blocking the receptor, this compound inhibits both the basal, constitutive activity of the CB1 receptor and the signaling induced by cannabinoid agonists.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o).[3] Its activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels and subsequently protein kinase A (PKA) activity. CB1 receptor activation also modulates various ion channels and activates the mitogen-activated protein kinase (MAPK) pathway.[3][4] this compound, by blocking these initial steps, can be used to probe the physiological and pathological roles of these signaling pathways in the CNS.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | |||

| CB1 Receptor | Human | 0.7 nM | [1] |

| CB1 Receptor | Rat | 2.8 nM | |

| CB2 Receptor | Human | 7600 nM (>10,000-fold selectivity for CB1) | [1] |

| Functional Activity (Ki) | |||

| CB1 Receptor Functional Assay | Human | 0.2 nM | [1] |

Table 2: Preclinical Pharmacokinetics of this compound

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rat | 31% | [5] |

| Dog | 38% | [5] | |

| Metabolism | Rat, Mouse, Dog | Extensive, primarily via N-deethylation | [4][6] |

| Excretion | Rat, Mouse, Dog | Major route is via feces (likely biliary excretion) | [6][7] |

| CNS Penetration | General | Adequate | [8] |

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Cascade

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which is inhibited by this compound.

Experimental Workflow: In Vivo Assessment of a CB1 Receptor Antagonist

The following diagram outlines a typical experimental workflow for characterizing the in vivo effects of a CB1 receptor antagonist like this compound.

Experimental Protocols

The following are generalized protocols for key in vivo experiments cited for the characterization of this compound. Researchers should adapt these based on specific experimental goals and institutional guidelines.

Reversal of Cannabinoid Agonist-Mediated Behaviors

This set of experiments assesses the ability of this compound to block the classic "tetrad" of effects induced by a CB1 receptor agonist (e.g., CP-55,940 or WIN 55,212-2).

-

Objective: To confirm the in vivo CB1 receptor antagonist activity of this compound.

-

Animals: Male mice or rats.

-

Procedure:

-

Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle.

-

After a pre-determined pretreatment time (e.g., 60 minutes), administer a CB1 receptor agonist (e.g., CP-55,940, 0.1-0.3 mg/kg, i.p.).

-

At the time of peak agonist effect, assess the following:

-

Locomotor Activity: Place the animal in an open-field arena equipped with photobeams to automatically record horizontal and vertical movements for a set duration (e.g., 30-60 minutes).

-

Catalepsy: Place the animal's forepaws on an elevated bar (approximately 3-9 cm high). Measure the latency to remove both paws from the bar, with a cut-off time (e.g., 60-180 seconds).[9]

-

Analgesia (Hot Plate Test): Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).[10] Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.[10][11]

-

Hypothermia: Measure core body temperature using a rectal probe at set time points after agonist administration.

-

-

Models of Acute Food Intake

These models are used to evaluate the anorectic effects of this compound.

-

Objective: To determine the effect of this compound on food consumption.

-

Animals: Male mice or rats.

-

A. Fast-Induced Re-feeding Model:

-

Fast animals overnight (e.g., 16-24 hours) with free access to water.[12]

-

Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle.

-

After a set pretreatment time, provide a pre-weighed amount of standard chow.

-

Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[12][13]

-

-

B. Spontaneous Nocturnal Feeding Model:

-

Animals are housed individually with free access to food and water.

-

Administer this compound or vehicle shortly before the dark phase of the light-dark cycle.

-

Measure food intake throughout the dark phase using automated feeding monitors or by manual weighing of food at the end of the dark cycle.

-

This compound's Potential as a Research Tool for CNS Disorders

While initially developed for obesity, this compound's potent and selective CB1 receptor antagonism makes it a valuable tool for investigating the role of the endocannabinoid system in a range of CNS disorders.

-

Substance Use Disorders: The endocannabinoid system is heavily implicated in the rewarding effects of drugs of abuse. This compound can be used in preclinical models of addiction (e.g., self-administration, conditioned place preference, and reinstatement models) to investigate the role of CB1 receptors in the reinforcing properties of various substances and in drug-seeking behavior.

-

Anxiety and Depression: The discontinuation of CB1 receptor antagonists for therapeutic use was primarily due to psychiatric side effects, including anxiety and depression.[2] This highlights the critical role of the endocannabinoid system in mood regulation. This compound can be utilized in animal models of anxiety (e.g., elevated plus-maze, light-dark box) and depression (e.g., forced swim test, chronic mild stress) to dissect the specific involvement of CB1 receptors in these conditions.[14]

-

Neurodegenerative Disorders: There is growing evidence for the involvement of the endocannabinoid system in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16] this compound could be employed in animal models of these disorders to explore the therapeutic potential of CB1 receptor blockade on processes like neuroinflammation, excitotoxicity, and protein aggregation.[15][17]

-

Cognition and Memory: CB1 receptors are densely expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. This compound can serve as a pharmacological tool to study the role of endocannabinoid signaling in various cognitive domains using behavioral paradigms like the Morris water maze, novel object recognition, and fear conditioning.

Conclusion

This compound, despite its withdrawal from clinical development, remains a powerful and selective research tool for the neuroscience community. Its well-characterized pharmacology allows for precise interrogation of the CB1 receptor's function in both health and disease. By utilizing this compound in relevant preclinical models, researchers can further elucidate the complex role of the endocannabinoid system in a wide array of CNS disorders, potentially paving the way for the development of novel therapeutic strategies with improved safety profiles.

References

- 1. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A predominant role for inhibition of the adenylate cyclase/protein kinase A pathway in ERK activation by cannabinoid receptor 1 in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sleep homeostasis during daytime food entrainment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic and additive interactions of the cannabinoid agonist CP55,940 with μ opioid receptor and α2-adrenoceptor agonists in acute pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. HFD refeeding in mice after fasting impairs learning by activating caspase-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]